2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(4-bromophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(5-chloro-2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrClN6O3/c1-30-15-7-4-12(21)8-14(15)23-16(28)9-26-10-22-18-17(19(26)29)24-25-27(18)13-5-2-11(20)3-6-13/h2-8,10H,9H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMBUGHYNWGAGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide is a novel synthetic derivative belonging to the class of triazolo-pyrimidines. This compound has garnered attention for its potential biological activities, particularly in the field of oncology. This article provides a comprehensive review of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 436.75 g/mol. The structural features include a triazole ring and a pyrimidine moiety, which are known to contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cancer cell proliferation. Studies suggest that it may interfere with DNA synthesis and repair mechanisms, leading to increased apoptosis in malignant cells. The presence of halogen substituents (bromine and chlorine) is believed to enhance its interaction with biological targets.
Anticancer Activity
Recent research has demonstrated that this compound exhibits significant anticancer properties across various cancer cell lines. Below is a summary of findings from different studies:
Case Studies
- Study on MGC-803 Cell Line : The compound showed an IC50 value of 0.87 µM, indicating potent anticancer activity against gastric cancer cells. The study highlighted the induction of apoptosis as a primary mechanism of action, supported by increased levels of apoptotic markers such as caspase-3.
- Evaluation on A549 and HeLa Cell Lines : In another study, the compound demonstrated IC50 values of 1.02 µM and 0.75 µM against A549 and HeLa cells respectively. The mechanism involved G2/M phase cell cycle arrest and significant morphological changes indicative of apoptosis.
Safety Profile
Preliminary toxicity assessments indicate that the compound possesses a favorable safety profile, with minimal cytotoxic effects on normal human cells compared to its potent activity against cancerous cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
